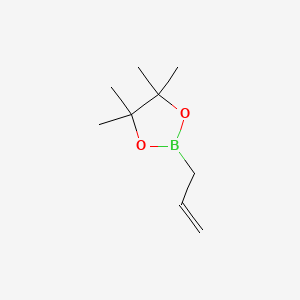

Allylboronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHIEPNFCBNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376784 | |

| Record name | Allylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72824-04-5 | |

| Record name | Allylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Allylboronic Acid Pinacol Ester

Allylboration Reactions

Allylboration is a chemical reaction involving the addition of an allylboron species to a carbonyl group or an imine, leading to the formation of a homoallylic alcohol or amine, respectively. organic-chemistry.orgacs.org Allylboronic acid pinacol (B44631) ester is a key reagent in this transformation due to its manageable reactivity, which allows for controlled additions, often with high levels of stereoselectivity. acs.orgbris.ac.uk

The addition of allylboronic acid pinacol ester to carbonyl compounds, such as aldehydes and ketones, is a fundamental and reliable method for the synthesis of homoallylic alcohols. organic-chemistry.org These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.gov

The reaction of this compound with aldehydes and ketones proceeds through a Zimmerman-Traxler-type six-membered cyclic transition state. organic-chemistry.orgchempedia.info This organized transition state is key to the high diastereoselectivity often observed in these reactions. While this compound itself has negligible activity for allyl transfer at low temperatures like -78 °C, the reaction can be promoted by Lewis acids or Brønsted acids. acs.org The reaction provides access to a wide array of homoallylic alcohols, including those derived from aryl, heteroaryl, and aliphatic aldehydes. researchgate.net The scope also extends to ketones, leading to the formation of tertiary homoallylic alcohols. researchgate.net For instance, the reaction of this compound with various aldehydes can provide the corresponding homoallylic alcohols in good yields. researchgate.net

Table 1: Formation of Homoallylic Alcohols

| Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 82 | researchgate.net |

| Propionaldehyde | 1-Hexen-4-ol | 84 | researchgate.net |

A significant advancement in allylboration chemistry is the development of catalytic enantioselective methods. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction, providing access to enantioenriched homoallylic alcohols from prochiral aldehydes. nih.gov

Chiral phosphoric acids (CPAs), particularly those derived from BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol), have emerged as powerful Brønsted acid catalysts for the asymmetric allylboration of aldehydes with this compound. sigmaaldrich.comnih.govsigmaaldrich.com These catalysts operate by activating the aldehyde through hydrogen bonding. nih.govacs.org The reaction is highly general, with a broad substrate scope that includes aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. nih.gov

DFT and QM/MM calculations have provided mechanistic insights, suggesting the reaction proceeds via a transition state involving a hydrogen bond from the catalyst's hydroxyl group to an oxygen atom of the boronate and a stabilizing interaction from the catalyst's phosphoryl oxygen to the aldehyde's formyl hydrogen. nih.govacs.org This highly organized transition state accounts for the high levels of enantioselectivity observed. nih.gov For example, the (R)-TRIP-PA catalyst has been shown to be effective in the allylboration of a variety of aldehydes, affording the corresponding homoallylic alcohols in high yields and enantiomeric excesses (ee). nih.gov

Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Allylboration

| Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (R)-TRIP-PA (4) | 95 | 96 | nih.gov |

| 4-Methoxybenzaldehyde | (R)-TRIP-PA (4) | 96 | 97 | nih.gov |

| 2-Naphthaldehyde | (R)-TRIP-PA (4) | 94 | 98 | nih.gov |

| Cinnamaldehyde | (R)-TRIP-PA (4) | 90 | 92 | nih.gov |

| Cyclohexanecarboxaldehyde | (R)-TRIP-PA (4) | 92 | 96 | nih.gov |

Beyond chiral phosphoric acids, other chiral ligands have been developed to control the enantioselectivity of allylboration reactions. One notable strategy involves the use of chiral diols in combination with a Lewis acid, such as SnCl₄. acs.org This "combined acid" approach generates a chiral Brønsted acid in situ that catalyzes the reaction. Chiral diols, such as those derived from tartaric acid or the custom-designed Vivol, have proven effective in promoting the enantioselective addition of this compound to aldehydes, particularly aliphatic ones. acs.org Another approach involves the in-situ formation of a chiral allylboronate through transesterification of this compound with a chiral diol, such as a BINOL derivative. nih.govresearchgate.net This newly formed chiral reagent then reacts with the aldehyde with high enantioselectivity. Ru-monophosphine catalyst systems have also been shown to promote the enantioselective addition of boronic acids to aldehydes. nih.gov

Enantioselective crotylboration is an extension of allylboration that utilizes substituted allylboron reagents, specifically crotylboronic acid pinacol esters. This reaction is highly valuable as it allows for the simultaneous construction of two adjacent stereocenters. The geometry of the crotylboronate (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting homoallylic alcohol, a principle first established by Hoffmann. nih.govbris.ac.uk

Chiral phosphoric acid catalysis has been successfully applied to the enantioselective crotylboration of aldehydes. nih.gov For example, using (E)- or (Z)-crotylboronic acid pinacol ester with a chiral phosphoric acid catalyst allows for the synthesis of all four possible stereoisomers of a homoallylic alcohol with high diastereo- and enantioselectivity. nih.gov Similarly, chiral diol•SnCl₄ catalyst systems are also efficient in catalyzing the diastereo- and enantioselective crotylboration of aldehydes, providing propionate (B1217596) units with high diastereomeric and enantiomeric ratios. acs.org Another strategy involves the in situ generation of a chiral borinic ester from an α-substituted crotyl pinacol boronic ester, which then undergoes a highly diastereoselective and enantioselective reaction with aldehydes. nih.gov

Table 3: Enantioselective Crotylboration of Benzaldehyde

| Crotylboronate | Catalyst System | Product Stereochemistry | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-crotylboronic acid pinacol ester | (R)-TRIP-PA (4) | anti | 90 | 95:5 | 98 | nih.gov |

| (Z)-crotylboronic acid pinacol ester | (S)-TRIP-PA (4) | syn | 88 | 96:4 | 97 | nih.gov |

Reactions with Carbonyl Compounds

Allylation of Carbohydrates

The direct functionalization of carbohydrates presents a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups requiring protection and deprotection steps. However, innovative strategies have been developed to achieve direct C-C bond formation. One such method is the deoxygenative allylation of monosaccharides. By employing an umpolung strategy, which inverts the typical reactivity of the carbonyl group, natural carbohydrates can be directly allylated. nih.gov This approach is compatible with a wide range of natural carbohydrates in both their native and protected forms, offering a direct route to valuable chiral building blocks. nih.gov The reaction demonstrates high chemoselectivity, yielding terminal alkenes and 1,3-dienes. nih.gov Its applicability has been further highlighted through the late-stage modification of natural products and pharmaceutical derivatives. nih.gov

A general procedure for this transformation involves a palladium catalyst, such as PEPPSI-IPr, with an allyl acetate (B1210297) as the allyl source. nih.gov The reaction proceeds smoothly with various protected and unprotected monosaccharides, showcasing its broad functional group tolerance. nih.gov

Table 1: Examples of Deoxygenative Allylation of Monosaccharides

| Monosaccharide Substrate | Allyl Acetate | Product | Yield |

|---|---|---|---|

| Protected Glucose Derivative | 2-Methylallyl Acetate | Terminal Alkene | Good |

| Protected Mannose Derivative | 2-Chloroallyl Acetate | Terminal Alkene | Good |

| Cyclic Monosaccharide Derivative | 2-Phenylallyl Acetate | Deoxygenative Allylation Product | Good |

Data sourced from a study on umpolung strategy for carbohydrate functionalization. nih.gov

Reactions with Imines and Ketimines

The addition of this compound to imines and ketimines is a powerful method for the synthesis of homoallylic amines, which are important structural motifs in many biologically active compounds.

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org When a vinyl or allylboronic acid is used, the reaction yields homoallylic amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and the fact that it often does not require anhydrous or inert conditions. wikipedia.org

The reaction mechanism is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion. The boronic acid then reacts with this electrophile to form the C-C bond. organic-chemistry.orgnih.gov In the case of α-hydroxy aldehydes, the reaction can proceed with high diastereoselectivity, forming the anti-product exclusively. wikipedia.org This is attributed to the initial reaction of the boronic acid with the hydroxyl group, leading to an intramolecular transfer of the allyl group. wikipedia.org

The Petasis reaction has been successfully employed in the synthesis of various complex molecules, including nonproteinogenic α-amino acid precursors. rsc.org However, it has been noted that this compound can be less reactive than the corresponding allylboronic acid under certain conditions, sometimes failing to produce the desired allylated product. rsc.org

The development of catalytic asymmetric methods for the allylation of imines provides enantiomerically enriched chiral homoallylic amines, which are valuable synthetic intermediates. nih.govrsc.org Chiral diols, such as those derived from BINOL, have been shown to catalyze the enantioselective allylboration of acyl imines with high yields and enantioselectivities. nih.govresearchgate.net

In these reactions, a chiral catalyst activates the allylboronate and the imine, facilitating a highly stereocontrolled addition. For instance, chiral BINOL-derived diols can catalyze the reaction between allyldiisopropoxyborane and various aromatic and aliphatic acyl imines, affording the corresponding homoallylic amides in good yields (75-94%) and high enantiomeric ratios (95:5-99.5:0.5). nih.gov This methodology has been successfully applied to the synthesis of the HIV-1 entry inhibitor, Maraviroc. nih.govresearchgate.net

For less reactive ketimines, catalytic systems often employ a copper catalyst. A general method for the catalytic allylation of simple ketoimines uses a CuF·3PPh3 catalyst with La(OiPr)3 as a cocatalyst and this compound as the nucleophile. acs.org The first catalytic enantioselective allylation of ketoimines was developed using a CuF-cyclopentyl-DuPHOS complex, which provided high enantioselectivity (up to 93% ee) for a range of aromatic ketoimines. acs.org

Table 2: Catalytic Asymmetric Allylation of an Acyl Imine

| Catalyst (15 mol%) | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| None | Toluene | ≤ 5 | - |

| (S,S)-1,2-diphenylethane diol | Toluene | Low | - |

| (+)-Diethyl tartrate | Toluene | Low | - |

| (S)-BINOL | Toluene | 76 | 68:32 |

| (S)-3,3'-Ph2-BINOL | Toluene | High | High |

Data represents a selection of catalysts screened for the asymmetric allylboration of an acyl imine. nih.gov

Mechanistic Insights into Allylboration Stereoselectivity

Understanding the mechanism of allylboration is crucial for predicting and controlling the stereochemical outcome of the reaction. The geometry of the transition state and the nature of the intermediates play a pivotal role.

While allylboronic esters are widely used, their reactivity can be insufficient for additions to less reactive electrophiles like ketones and imines. bris.ac.uk In such cases, the corresponding borinic esters, generated in situ, have proven to be more reactive intermediates. bris.ac.uk These borinic esters strike a balance between reactivity and configurational stability, allowing for highly selective allylations. bris.ac.uk

The stereochemical outcome of allylboration reactions is often explained by a Zimmerman-Traxler-type chair-like transition state. youtube.com In this model, the substituents on both the electrophile and the allylboron reagent adopt equatorial positions to minimize steric interactions, thus dictating the facial selectivity of the addition. For reactions involving allylic gem-bis(boronates) with aldehydes, a chair-like transition state is proposed, while for reactions with imines, a half-chair-like transition state is suggested to account for the high diastereoselectivity observed. nih.gov

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of complex organic reactions. In the context of allylboration, DFT studies have provided insights into transition state geometries and the role of non-covalent interactions, such as hydrogen bonding, in stereocontrol. chemrevlett.comnih.gov

For instance, in the catalytic asymmetric allylation of acyl imines catalyzed by chiral diols, mechanistic investigations, including IR, NMR, and mass spectrometry, supported by computational studies, suggest that the chiral diol activates the acyclic boronate via an exchange of one of the boronate's alkoxy groups. nih.gov The acyl imine is then activated through hydrogen bonding, leading to a highly organized transition state that dictates the high enantioselectivity. nih.gov DFT studies can model these interactions, calculating the energies of different transition state structures to predict the major stereoisomer. nih.govarxiv.org The strength of hydrogen bonds can be influenced by substituent effects, with electron-donating groups generally strengthening the interaction and electron-withdrawing groups weakening it. chemrevlett.com These subtle electronic effects can have a profound impact on the stability of the transition state and, consequently, the stereochemical outcome of the reaction.

Influence of Substrate and Catalyst Structure on Enantioselectivity

The enantioselectivity of reactions involving this compound is profoundly influenced by the structure of both the substrate and the catalyst system employed. In the nickel-catalyzed enantioselective addition of this compound to α,β,γ,δ-unsaturated aldehydes, the choice of a specific chiral ligand is crucial for achieving high enantioselectivities, which can range from 73-94% ee. nih.gov This reaction is notable for inducing an inversion of the substrate's olefin geometry. nih.gov

Similarly, in the context of additions to ketones, the substrate's electronic properties play a significant role. A practical and highly selective method has been developed for the enantioselective synthesis of fluoroalkyl-substituted Z-homoallylic tertiary alcohols. acs.org This method uses a catalyst generated in situ from a valine-derived aminophenol and a γ-substituted this compound. acs.org The process is effective for ketones bearing polyfluoro-, trifluoro-, difluoro-, and monofluoroalkyl groups alongside various other substituents. acs.org With Z-allylboron reagents, additions to trifluoromethyl and polyfluoroalkyl ketones proceed with high yield, excellent α:γ selectivity, Z:E selectivity, and high enantiomeric ratios. acs.org Notably, unlike reactions with unsubstituted this compound, additions to ketones with mono- or difluoromethyl groups also exhibit high enantioselectivity. acs.org

The stereochemical course of these reactions can also be dependent on the specific type of catalyst used. For instance, in the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates, the choice of palladium catalyst dictates the stereochemical outcome. beilstein-journals.org Using Pd(PPh₃)₄ leads to retention of the double bond's configuration, whereas using Pd(dppf)Cl₂ results in inversion of the configuration, providing access to either isomer from the same starting material. beilstein-journals.org

Cross-Coupling Reactions

This compound is a prominent partner in various cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates. youtube.com It is widely used due to its mild conditions, tolerance of various functional groups, and the environmental safety of boronic acids. youtube.comnih.gov

A key application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form a C(sp²)-C(sp³) bond by coupling with aryl and heteroaryl halides. organic-chemistry.orgsigmaaldrich.com This transformation allows for the synthesis of allylated arenes and heteroarenes, which are important structural motifs. organic-chemistry.orgnih.gov The reaction has been successfully demonstrated with a wide range of partners, including challenging substrates like aryl chlorides and heteroaryl halides. organic-chemistry.orgnih.gov The development of highly active catalyst systems has been crucial for the success of these couplings, even with sterically demanding or electronically deactivated substrates. organic-chemistry.orgnih.gov

| Aryl/Heteroaryl Halide | Catalyst | Product | Yield (%) | Reference |

| 4-Bromotoluene | Pd-PEPPSI-IPent | 1-allyl-4-methylbenzene | 95 | organic-chemistry.org |

| 4-Chloroacetophenone | Pd-PEPPSI-IPent | 1-(4-allylphenyl)ethan-1-one | 91 | organic-chemistry.org |

| 2-Bromopyridine | Pd-PEPPSI-IPent | 2-allylpyridine | 85 | organic-chemistry.org |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | 1-allylnaphthalene | - | rsc.org |

| 4-Iodoanisole | Pd(PPh₃)₄ | 1-allyl-4-methoxybenzene | - | rsc.org |

A significant challenge in the Suzuki-Miyaura coupling of substituted allylboronates is controlling the regioselectivity. nih.gov The reaction can proceed through two main pathways, leading to either the linear (α-substituted) or the branched (γ-substituted) product. nih.gov This lack of selectivity can result in product mixtures that are difficult to separate. organic-chemistry.org The choice of catalyst, particularly the ligand coordinated to the palladium center, is the most critical factor in directing the regiochemical outcome. nih.gov

The development of specific palladium-N-heterocyclic carbene (NHC) precatalysts has provided a breakthrough in controlling regioselectivity. The Pd-PEPPSI-IPent catalyst, which features a bulky isopentyl-substituted NHC ligand, has proven to be exceptionally effective at promoting high selectivity for the α-carbon of the allylboron reagent. organic-chemistry.orgnih.gov This catalyst system reliably delivers the linear allylated product with greater than 97% selectivity. organic-chemistry.org Mechanistic studies suggest that the bulky IPent ligand facilitates a rapid reductive elimination step, which outcompetes isomerization pathways that would lead to the γ-product. organic-chemistry.org In stark contrast, other common catalysts, such as Pd(PPh₃)₄, predominantly yield the γ-isomer. organic-chemistry.org This ligand-controlled regiodivergence allows for the selective synthesis of either the linear or branched product from the same starting materials. nih.gov

| Catalyst | Base | Solvent | Regioselectivity (α:γ) | Reference |

| Pd-PEPPSI-IPent | 5M aq. KOH | THF | >97:3 | organic-chemistry.org |

| Pd(PPh₃)₄ | 5M aq. KOH | THF | Predominantly γ | organic-chemistry.org |

| t-BuXPhos-based catalyst | K₃PO₄ | MeCN/H₂O | Highly α-selective | nih.gov |

| (Other phosphine (B1218219) ligands) | K₃PO₄ | MeCN/H₂O | Highly γ-selective | nih.gov |

The use of stereodefined allylboronates, such as those with E or Z geometry, introduces another layer of complexity and opportunity in cross-coupling reactions. The regioselectivity of the palladium-catalyzed coupling of secondary allylic boronic esters with iodoarenes is largely dictated by the substitution pattern of the olefin. rsc.org For example, unsymmetrical 3,3-disubstituted allylboronates can be coupled with excellent regioselectivity under ligand-controlled conditions to access either the α- or γ-isomer. nih.gov However, challenges can arise, as minor olefin geometry isomerization has been observed in the coupling of trisubstituted allylboronates. organic-chemistry.org The stereochemical pathway of the transmetalation step itself is also a critical factor; for primary alkylboron reagents, this step proceeds with retention of configuration. nih.gov The ability to control both regioselectivity and stereoselectivity is crucial for the synthesis of complex molecules with specific isomeric structures. nih.govorganic-chemistry.org

Mechanistic Pathways of Transmetalation and Reductive Elimination

The core of many coupling reactions involving this compound lies in the sequential processes of transmetalation and reductive elimination, often facilitated by a palladium catalyst. In the Suzuki-Miyaura coupling, for instance, it has been demonstrated that boronic esters can undergo transmetalation directly to an arylpalladium complex without the need for prior hydrolysis. illinois.edu The structure of the boronic ester itself has a substantial effect on both the intermediate species formed before transmetalation and the rate at which the transfer of the organic group occurs. illinois.edu In fact, certain boronic esters have been observed to transmetalate more than 20 times faster than their corresponding boronic acids. illinois.edu

Detailed mechanistic studies, including kinetic and computational investigations, have shed light on these processes. nih.gov The transfer of the organic moiety from boron to palladium is a critical step, and the ability to form an empty coordination site on the palladium atom is a key factor. nih.gov The electronic properties of the oxygen atoms within the boronic ester also play a crucial role in influencing the nucleophilicity of the ipso-carbon atom attached to boron. nih.gov

In the context of palladium-catalyzed synthesis of allylic silanes and boronates from allylic alcohols, a transmetalation-reductive elimination sequence of an (η3-allyl)palladium intermediate is proposed. acs.org The stereochemical outcome of these reactions provides valuable mechanistic insights, as both the formation of the (η3-allyl)palladium intermediate and the subsequent reductive elimination step influence the final product's configuration. acs.org

Computational studies using Density Functional Theory (DFT) have further elucidated the intricacies of transmetalation and reductive elimination in Suzuki-Miyaura reactions, particularly focusing on the role of the base and counterions. nih.gov These studies indicate that the formation of a boronate complex followed by halide exchange is the predominant pathway. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts offer a distinct reactivity profile for this compound, enabling a range of synthetically valuable transformations.

Copper-catalyzed cross-coupling of allylboronic acids with α-diazoketones provides a highly regioselective method for forming new C(sp³)–C(sp³) bonds, yielding the branched allylic product while preserving the keto functional group. acs.orgorganic-chemistry.org Interestingly, while allylboronic acids are reactive in this process, their pinacol esters (allyl-Bpin) are often unreactive under similar conditions. acs.orgacs.org The reaction is believed to proceed through the formation of a copper carbene from the α-diazoketone, which then reacts with the allylboronic acid. acs.orgnih.gov

The copper-catalyzed coupling of allylboronic acids with α-diazoketones exhibits a high degree of stereoselectivity. acs.orgnih.gov Studies using stereodefined cyclic allylboronic acids have shown that the reaction proceeds with retention of the relative configuration of the allylboronic acid substrate. acs.orgnih.govdiva-portal.org This stereochemical outcome suggests that the key stereo-determining step is a syn SE2'-type transmetalation of the allylboronic acid to a copper-carbene intermediate. acs.orgnih.govdiva-portal.org Further investigations with chiral α-CF₃-substituted allylboronic acids have demonstrated excellent regioselectivity and stereoselectivity via an allylic rearrangement, leading to the formation of a new allylic C(sp³)–C(sp³) bond with high selectivity. nih.govacs.org

While direct copper-catalyzed allyl-allyl coupling of this compound is a specific area of ongoing research, the broader context of copper-catalyzed cross-coupling reactions of this reagent with various electrophiles is well-established. These reactions generally proceed through the formation of an allylcopper intermediate. thieme-connect.com

In the presence of a copper(I)/N-heterocyclic carbene (NHC) catalyst system, allylboronic acid pinacol esters react with carbon dioxide (CO₂) in a highly regioselective manner. acs.orgacs.orgnih.gov This carboxylation reaction exclusively yields the more substituted β,γ-unsaturated carboxylic acids in most cases. acs.orgnih.gov This method allows for the synthesis of a diverse array of carboxylic acids, including those containing all-carbon quaternary centers. acs.orgacs.org The reaction proceeds efficiently at atmospheric pressure of CO₂. acs.orgacs.orgnih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond palladium and copper, other transition metals also catalyze unique transformations of this compound.

Palladium: Palladium-catalyzed cross-coupling reactions of this compound derivatives with aryl and heteroaryl halides, in the presence of a suitable catalyst like Pd-PEPPSI-IPent and a base, occur with high selectivity at the α-carbon of the allylboron reagent. nih.gov

Iridium: Iridium catalysis enables the stereocontrolled cross-coupling of enantioenriched boronic esters with racemic allylic carbonates. nih.gov This method allows for the formation of C(sp³)–C(sp³) bonds with either a single stereogenic center or vicinal chiral centers, offering a powerful tool for stereodivergent synthesis. nih.gov The reaction proceeds through an outer-sphere pathway where a highly electrophilic π-allyl-iridium intermediate reacts with the boronate complex. nih.gov

Rhodium: While specific examples with this compound are less common, the transmetalation of arylboronic acids to Rh(I)-OH complexes is relevant to rhodium-catalyzed additions to enones and aldehydes. rsc.org

Data Tables

Table 1: Copper-Catalyzed Cross-Coupling of Allylboronic Acids with α-Diazoketones acs.org

| Entry | Allylboronic Acid | α-Diazoketone | Product | Yield (%) |

| 1 | Cinnamylboronic acid | 1-diazo-3,3-dimethyl-2-butanone | Branched allylic ketone | 85 |

| 2 | Cinnamylboronic acid | 1-diazo-1-phenyl-2-propanone | Branched allylic ketone | 78 |

| 3 | Crotylboronic acid | 1-diazo-3,3-dimethyl-2-butanone | Branched allylic ketone | 65 |

Table 2: Regioselective Carboxylation of Allylboronates with CO₂ acs.org

| Entry | Allylboronate | Product (β,γ-Unsaturated Carboxylic Acid) | Yield (%) |

| 1 | (E)-But-2-en-1-ylboronic acid pinacol ester | 2-Methylbut-3-enoic acid | 79 |

| 2 | (E)-Hex-2-en-1-ylboronic acid pinacol ester | 2-Propylbut-3-enoic acid | 75 |

| 3 | (E)-3-Phenylthis compound | 2-Benzylbut-3-enoic acid | 68 |

Nickel-Catalyzed Conjugate Additions to α,β-Unsaturated Ketones

While information on nickel-catalyzed conjugate additions of this compound to α,β-unsaturated ketones is not extensively detailed in the provided search results, a related transformation highlights the utility of nickel catalysis in conjunction with allylboron reagents. A highly enantioselective formal conjugate allyl addition of allylboronic acids to β,γ‐unsaturated α‐ketoesters has been achieved using a chiral Ni(II)/N,N′‐dioxide complex as the catalyst. This reaction proceeds through an allylboration/oxy-Cope rearrangement sequence, affording γ‐allyl‐α‐ketoesters in moderate to good yields (65–92%) and with excellent enantioselectivities (90–99% ee). The isolation of 1,2‐allylboration products provides insight into the reaction mechanism. researchgate.net

Radical Reactions

The radical chemistry of this compound is a burgeoning field, offering unique pathways for functionalization where the valuable boronic ester moiety is often retained in the final product. nih.govacs.org This contrasts with many ionic allylation reactions where the boron group is lost. acs.org

This compound is a competent participant in intermolecular radical additions. sigmaaldrich.comsigmaaldrich.com These reactions often involve the addition of a carbon-centered radical to the double bond of the allylboronic ester. For instance, perfluoroalkyl radicals, generated from perfluoroalkyl iodides under light irradiation, readily add to the terminal position of the allylboronic ester. acs.org This initial addition forms a secondary alkyl radical, which can then undergo further transformations. acs.org

A key mechanistic feature in the radical chemistry of this compound is the 1,2-boron migration. acs.orgnih.gov Following the initial radical addition to the terminal carbon of the allyl group, a thermodynamically driven 1,2-boron shift can occur, moving the boronic ester group from the original C1 position to the C2 position. nih.govacs.org This process leads to the formation of a more stable carbon-centered radical. nih.gov This radical 1,2-boron migration is a crucial step in several cascade reactions, enabling the formation of difunctionalized products where the boron moiety is retained. nih.govacs.org The efficiency of this migration can be influenced by the substitution pattern of the allylboronic ester. acs.org For example, the use of monoalkylsubstituted allylboronic esters can lead to less efficient boron migration due to a lower thermodynamic driving force. acs.org

This compound serves as a valuable acceptor in radical 1,3-difunctionalization cascades. nih.govacs.org These cascades typically involve an initial intermolecular radical addition to the allylboronic ester, followed by a 1,2-boron migration, and subsequent trapping of the resulting radical by another reactant. nih.govacs.org

Two notable examples of such cascades are the metal-free 1,3-carboheteroarylation and the iron-catalyzed 1,3-hydroalkylation. nih.govacs.org In the 1,3-carboheteroarylation, a perfluoroalkyl radical adds to the allylboronic ester, which then undergoes a 1,2-boron shift. The resulting C-radical is then trapped by a heteroaryl compound, such as a quinoxalin-2(1H)-one, to yield a 1,3-difunctionalized product. nih.govacs.org

The iron-catalyzed 1,3-hydroalkylation follows a similar pathway. An iron hydride, generated in situ, adds to the allylboronic ester, initiating the 1,2-boron migration. The subsequently formed C-radical is then trapped by a Michael acceptor, like an acrylate (B77674), to afford the 1,3-hydroalkylation product. nih.govacs.org A variety of acrylates can be successfully employed in this reaction, leading to the corresponding hydrofunctionalization products in moderate to good yields. acs.org

A summary of the iron-catalyzed 1,3-hydroalkylation of this compound with various acrylates is presented in the table below.

| Acrylate | Product | Yield |

| Methyl acrylate | 1,3-hydroalkylation product 6a | 62% |

| Benzyl acrylate | 1,3-hydroalkylation product 6b | 50-70% |

| tert-Butyl acrylate | 1,3-hydroalkylation product 6c | 50-70% |

| n-Butyl acrylate | 1,3-hydroalkylation product 6d | 50-70% |

| Cyclohexyl acrylate | 1,3-hydroalkylation product 6e | 50-70% |

Other C-C Bond Forming Reactions

This compound can be utilized for the direct C-H allylation of quinones. nih.gov This reaction has been demonstrated with unsubstituted or monosubstituted benzoquinones and naphthoquinones. nih.gov The reaction proceeds under mild conditions and offers a direct method for the introduction of an allyl group onto the quinone core. nih.gov The mechanism is thought to involve a nucleophilic radical addition to the quinone, followed by in situ reoxidation of the resulting dihydroquinone. nih.gov

In a specific example demonstrating the utility of this methodology, the synthesis of the natural product 2-farnesyl-1,4-benzoquinone was achieved. The pinacolboronate of farnesol (B120207) was first converted to its more reactive Molander salt, which was then reacted with 1,4-benzoquinone (B44022) to afford the desired product in 58% yield. nih.gov

Cobalt-Catalyzed Regioselective Hydrovinylation of Dienes

The cobalt-catalyzed hydrovinylation of 1,3-dienes represents a powerful method for the synthesis of functionalized 1,4-dienes. When employing this compound as the alkene component, this reaction provides access to valuable building blocks that can be used in subsequent transformations, such as in situ allylboration. bris.ac.ukresearchgate.net

The reaction is typically catalyzed by a cobalt(I) species, which can be generated in situ from a cobalt(II) precatalyst like CoBr₂(dppe) in the presence of a reducing agent. nih.gov The regioselectivity of the hydrovinylation, determining whether 1,2- or 1,4-addition occurs, is highly dependent on the nature of the phosphine ligand and the reaction temperature.

Detailed Research Findings:

Mechanistic investigations suggest that the reaction proceeds through the formation of a cationic cobalt(I) intermediate. bris.ac.uk This species coordinates to the 1,3-diene, forming an η⁴-diene complex. Subsequent migratory insertion of the diene and the alkene leads to a cobaltacycle intermediate, which then undergoes reductive elimination to yield the 1,4-hydrovinylation product. bris.ac.uk

The bite angle of the bidentate phosphine ligand plays a crucial role in directing the regioselectivity. Ligands with wider bite angles tend to favor the formation of the branched 1,4-adduct. bris.ac.uk Temperature also exerts a significant influence; lower temperatures generally enhance the selectivity for the (Z)-isomer of the branched product. bris.ac.uk

The following table summarizes the effect of different ligands and reaction temperatures on the cobalt-catalyzed hydrovinylation of a model 1,3-diene with ethylene, illustrating the principles that also apply to reactions with substituted alkenes like this compound.

Table 1: Effect of Ligands and Temperature on Cobalt-Catalyzed Hydrovinylation of a 1,3-Diene (Note: This data is illustrative of general trends in cobalt-catalyzed hydrovinylation reactions.)

| Entry | Ligand | Temperature (°C) | Product Ratio (Branched:Linear) | Major Product Configuration |

| 1 | dppea | -40 | >95:5 | (Z) |

| 2 | dppea | 0 | 90:10 | (Z) |

| 3 | dpppa | -40 | 85:15 | (Z) |

| 4 | dpppa | 0 | 80:20 | (E/Z mixture) |

| 5 | dppba | -40 | 70:30 | (E/Z mixture) |

a dppe = 1,2-bis(diphenylphosphino)ethane; dppp (B1165662) = 1,3-bis(diphenylphosphino)propane; dppb = 1,4-bis(diphenylphosphino)butane. Data is generalized from typical findings in the field.

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

The Hosomi-Sakurai reaction is a well-established carbon-carbon bond-forming reaction that involves the Lewis acid-catalyzed allylation of an electrophile, typically an aldehyde or an imine, with an allyl nucleophile. While traditionally employing allyltrimethylsilane, the use of this compound in indium-catalyzed versions of this reaction has emerged as a valuable synthetic tool. sigmaaldrich.com Indium catalysts are attractive due to their tolerance of various functional groups and their ability to proceed in aqueous media.

Detailed Research Findings:

The stereoselectivity of the indium-catalyzed Hosomi-Sakurai reaction is a key feature that has been extensively studied. The reaction can be rendered diastereoselective by using a chiral electrophile or enantioselective by employing a chiral Lewis acid catalyst. The mechanism is believed to involve the formation of an allylindium species, which then adds to the electrophile through a cyclic transition state. The nature of the indium catalyst, whether it is indium(I) or indium(III), can influence the reaction pathway and selectivity.

Table 2: Illustrative Data for Stereoselective Indium-Catalyzed Allylation (Note: This table represents typical results observed in indium-catalyzed allylations and serves to illustrate the potential of using this compound in such reactions.)

| Entry | Electrophile | Indium Catalyst | Chiral Auxiliary/Ligand | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | InCl₃ | (R)-BINOL | 85 | 90:10 e.r. |

| 2 | Cyclohexanecarboxaldehyde | InI | None (chiral substrate) | 92 | 95:5 d.r. |

| 3 | N-Benzylidene- (R)-phenylglycinol | In(0) | Substrate-controlled | 88 | >98:2 d.r. |

| 4 | Acetophenone | In(OTf)₃ | Chiral PyBox | 75 | 85:15 e.r. |

Data is representative of the types of results obtained in stereoselective indium-catalyzed allylations.

The development of highly stereoselective indium-catalyzed Hosomi-Sakurai reactions using this compound continues to be an active area of research, with the potential to provide efficient routes to complex chiral molecules.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The capacity to forge new carbon-carbon bonds with exceptional stereochemical fidelity makes allylboronic acid pinacol (B44631) ester and its derivatives indispensable tools for the construction of intricate molecular frameworks from simpler precursors. This capability is extensively leveraged in the total synthesis of natural products and the development of novel pharmaceutical agents.

The total synthesis of natural products, often characterized by their daunting structural complexity and dense stereochemical arrangements, provides a stringent test for any synthetic methodology. Allylboration reactions using pinacol esters have emerged as a robust strategy in this demanding field.

Many natural products feature isoprenoid side chains, such as prenyl (a dimethylallyl group) and geranyl groups, which are crucial for their biological activity. Substituted allylboronic acid pinacol esters, specifically prenylboronic acid pinacol ester and geranylboronic acid pinacol ester, serve as direct and efficient reagents for installing these motifs. By reacting these substituted boronates with aldehydes or ketones embedded within a synthetic intermediate, chemists can introduce the complete side chain in a single, highly stereoselective step. This approach streamlines synthetic routes by avoiding multi-step sequences for side-chain construction. Research has demonstrated the use of γ,γ-disubstituted allylboronates for creating homoallylic alcohols that contain two adjacent quaternary stereocenters, a significant challenge in synthesis.

Table 1: Representative Allylation for Side-Chain Introduction

| Substrate | Reagent | Product Motif | Significance in Natural Products |

| Aldehyde/Ketone | Prenylboronic acid pinacol ester | Homoallylic alcohol with prenyl group | Forms key structural unit in cannabinoids, flavonoids, and alkaloids |

| Aldehyde/Ketone | Geranylboronic acid pinacol ester | Homoallylic alcohol with geranyl group | Essential component of various terpenoids and meroterpenoids |

Complex polyketide and terpenoid natural products frequently contain long carbon chains adorned with multiple hydroxyl groups (diols, triols, etc.) with specific stereochemistry. The iterative application of allylboration is a powerful strategy for building these structures. A typical sequence involves the reaction of an aldehyde with allylboronic acid pinacol ester to generate a homoallylic alcohol with a newly created stereocenter. organic-chemistry.org The terminal alkene of this product can then be chemically transformed (e.g., through ozonolysis) into a new aldehyde. This new aldehyde is then subjected to another allylboration, extending the chain and installing another stereocontrolled hydroxyl-bearing carbon. This iterative process allows for the programmed construction of complex diols and polyols with precise control over the relative and absolute stereochemistry of each new center. The allylboration of aldehydes can be catalyzed by chiral phosphoric acids, enabling high enantioselectivity in the formation of these alcohol intermediates. chemicalbook.comsigmaaldrich.com

The strategic application of this compound extends deeply into medicinal chemistry and drug discovery. frontierspecialtychemicals.com The reagent facilitates the synthesis of key structural motifs found in a wide range of therapeutic agents.

The homoallylic alcohol moiety is a valuable structural unit that serves as a versatile intermediate in the synthesis of many pharmaceuticals. smolecule.comthermofisher.com Its utility stems from the two reactive functional groups—the hydroxyl and the terminal alkene—which can be independently and selectively modified to build further molecular complexity. This compound provides a reliable method for accessing these intermediates from simple aldehydes and ketones. chemicalbook.comorganic-chemistry.org For instance, this methodology has been applied to the preparation of cyclic sulfone hydroxyethylamines, which have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com The key step involves the stereoselective addition of an allyl group to an aldehyde precursor, generating a specific homoallylic alcohol that is then elaborated into the final inhibitor structure.

Table 2: Formation of Homoallylic Alcohols as Pharmaceutical Precursors

| Electrophile | Reagent | Key Intermediate | Therapeutic Target Area (Example) |

| Aldehyde Precursor | This compound | Chiral Homoallylic Alcohol | BACE1 Inhibitors (Alzheimer's Disease) sigmaaldrich.comsigmaaldrich.com |

| Ketone Intermediate | Substituted Allylboronate | Tertiary Homoallylic Alcohol | Antiviral Agents, Anticancer Drugs |

Chiral amines, particularly those with a stereocenter at the α-position, are ubiquitous in pharmaceuticals and agrochemicals. The synthesis of α-tertiary amines, where the stereogenic carbon is fully substituted, represents a significant synthetic hurdle. This compound has been instrumental in developing solutions to this challenge. One effective strategy involves the catalytic allylation of ketimines. sigmaaldrich.com In this transformation, the allyl group from the pinacol ester adds to the carbon-nitrogen double bond of a ketimine, directly forming the carbon skeleton of an α-tertiary amine in a single operation.

Furthermore, a powerful and direct method for synthesizing α-tertiary amines involves the stereospecific amination of tertiary alkylboronic esters. nih.gov While this method starts with a pre-formed tertiary boronic ester, the principles of boronate chemistry are central. The process involves treating the boronic ester with an aminating agent, such as methoxyamine, in the presence of a base like potassium tert-butoxide. nih.gov This induces a 1,2-migration of the tertiary alkyl group from boron to nitrogen, creating the new carbon-nitrogen bond with complete retention of stereochemistry at the migrating carbon. This method provides a novel and highly efficient route to enantioenriched α-tertiary amines, which are otherwise difficult to access. nih.gov

Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules[29],[30],

Polymer Chemistry Applications

The unique reactivity of this compound also extends to the field of polymer chemistry, where it serves as a valuable tool for creating functional polymeric materials.

This compound can be utilized as a comonomer in polymerization reactions to introduce reactive boronic ester functionalities along a polymer backbone. For instance, α-styrylboronic acid pinacol ester (StBpin) has been shown to undergo alternating radical copolymerization with electron-deficient olefins such as n-butyl acrylate (B77674) and N,N-dimethylacrylamide. rsc.org This method allows for the creation of copolymers with a high degree of alternating selectivity, although it may result in lower yields and molecular weights compared to copolymerization with styrene. rsc.org The incorporated boronic ester groups are then available for subsequent chemical transformations.

Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functional groups into polymers that might not be compatible with the initial polymerization conditions. researchgate.netresearchgate.net this compound is a key reagent in this context. A notable application is the in situ post-polymerization functionalization of 1,4-cis-poly(butadiene). rsc.org In this approach, the polymer is first modified to introduce this compound groups. These groups then serve as reactive handles for subsequent allylboration reactions with a variety of aldehydes. rsc.org

This method has proven to be robust and versatile for introducing functional groups into the backbone of polydienes. rsc.org Model reactions with different aldehydes, including pentanal and various substituted benzaldehydes, have demonstrated good to high yields (73-89%). rsc.org The full conversion of the this compound groups in the copolymer with both aromatic and aliphatic aldehydes highlights the broad scope of this functionalization technique. rsc.org

Methodological Advancements in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. The synthesis and application of this compound are connected to several methodological advancements in this area.

The preparation of boronic esters, including this compound, has benefited from the development of greener catalytic methods that proceed under mild conditions with minimal waste. researchgate.net For example, catalytic methods for producing boronic esters can avoid the harsh conditions and significant hazardous waste associated with traditional routes that use organolithium or Grignard reagents. researchgate.netorgsyn.org

Furthermore, the use of this compound in subsequent reactions can contribute to more sustainable synthetic pathways. For instance, visible-light-driven syntheses, such as those being explored for cyclic sulfones, align with green chemistry principles by operating at room temperature and reducing the need for harsh reagents or extreme conditions. mdpi.com The development of one-pot, tandem reactions, such as the hydroboration-allylboration sequences, also enhances the efficiency and environmental benignity of processes involving boronic esters by minimizing solvent use and purification steps. researchgate.net

Scalable Continuous Flow Synthesis

The transition from batch to continuous flow manufacturing for the synthesis of key organic intermediates like this compound represents a significant advancement in process chemistry. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. These attributes make it an attractive strategy for the scalable production of this compound.

A plausible continuous flow synthesis of this compound can be conceptualized based on established methodologies for preparing boronic esters using organolithium chemistry within integrated microreactor systems. rsc.org In such a setup, separate streams of the reactants, for instance, an allyl halide and a suitable lithium source, would be continuously pumped into a micromixer. The rapid and efficient mixing achieved in microreactors ensures a homogeneous reaction environment, which is often difficult to maintain in large-scale batch reactors.

The resulting organolithium intermediate would then be immediately introduced to a stream containing a boronic ester precursor, such as isopropyl pinacolborate, in a subsequent reaction coil. The temperature of these reaction coils can be precisely controlled, allowing for the optimization of reaction kinetics while minimizing the formation of byproducts. The short residence times within the flow system can also mitigate the risks associated with handling unstable intermediates. google.com This approach allows for a "telescoped" synthesis where multiple reaction steps are performed in a continuous sequence without the need for isolation of intermediates. researchgate.netresearchgate.net

The continuous flow setup can be designed for multigram-scale synthesis with reaction times potentially as short as one second and high throughput. organic-chemistry.org This methodology not only enhances the safety and efficiency of the synthesis but also provides a direct route to the product with minimal manual handling.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactant 1 | Allyl bromide | Common precursor for allyl organometallic reagents. |

| Reactant 2 | n-Butyllithium | Standard organolithium reagent for metal-halogen exchange. |

| Boron Source | Isopropyl pinacolborate | Efficiently reacts with the organolithium intermediate. |

| Solvent | Tetrahydrofuran (B95107) (THF) | Common solvent for organolithium reactions. |

| Flow Rate | 1-10 mL/min | Allows for controlled mixing and reaction time. |

| Residence Time | < 1 minute | Minimizes decomposition of unstable intermediates. google.com |

| Temperature | -78 °C to 25 °C | Precise temperature control optimizes reaction conditions. researchgate.net |

| Reactor Type | PFA tubing with T-mixers | Commercially available and suitable for organolithium chemistry. organic-chemistry.org |

Optimization for Reduced Reagent Excess and Chromatographic Purification

A key objective in modern organic synthesis is the development of processes that are both efficient and sustainable. This involves minimizing waste by reducing the excess of reagents used and simplifying purification procedures to avoid costly and time-consuming techniques like column chromatography.

In the context of this compound synthesis, continuous flow chemistry offers an inherent advantage in reducing reagent excess. The precise stoichiometric control afforded by syringe pumps allows for the accurate delivery of reactants, minimizing the need for large excesses of any single reagent to drive the reaction to completion. google.com This is in stark contrast to batch processes where larger excesses are often employed to ensure complete conversion, leading to more complex product mixtures and purification challenges.

The purification of boronic esters, including the pinacol ester of allylboronic acid, is notoriously challenging using conventional silica (B1680970) gel chromatography. h1.co These compounds often exhibit poor chromatographic behavior, including streaking and irreversible adsorption to the silica gel, leading to low recovery yields. oup.com This is attributed to the interaction of the vacant p-orbital on the boron atom with the nucleophilic silanol (B1196071) groups on the silica surface.

To circumvent these issues, several optimization strategies can be employed:

Boric Acid-Impregnated Silica Gel: One effective method to improve the chromatographic purification of pinacol boronic esters is the use of silica gel pre-treated with boric acid. This treatment effectively caps (B75204) the reactive silanol groups, preventing the undesired interactions and allowing for cleaner elution of the boronic ester. oup.com

Alternative Purification Techniques: Non-chromatographic purification methods can be explored. Derivatization of the crude boronic ester to a more easily purifiable form, followed by regeneration of the desired product, is a viable strategy. For instance, conversion to a diethanolamine (B148213) adduct, which can often be purified by crystallization, followed by hydrolysis can yield the pure boronic ester.

Direct Use in Subsequent Steps: In many cases, if the purity of the crude this compound is sufficiently high, it can be used directly in the next reaction step without purification. This is a common practice in multi-step syntheses where the final product is purified. researchgate.net

Table 2: Comparison of Purification Methods for Boronic Esters

| Purification Method | Advantages | Disadvantages |

| Standard Silica Gel Chromatography | Widely available. | Low recovery, product degradation. h1.co |

| Boric Acid-Impregnated Silica Gel | Improved recovery and separation. oup.com | Requires preparation of the stationary phase. |

| Crystallization | Can provide high purity product. | Not all boronic esters are crystalline. |

| Derivatization/Purification/Hydrolysis | Can be effective for difficult separations. | Adds extra steps to the synthesis. |

By implementing these optimization strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Scope

The development of advanced catalytic systems is crucial for controlling the stereochemistry and regioselectivity of reactions involving allylboronic acid pinacol (B44631) ester. Researchers are actively pursuing new catalysts to improve the synthesis of complex, densely functionalized molecules from simple, achiral starting materials. acs.org

Recent breakthroughs include the use of copper(I)-NHC (N-heterocyclic carbene) complexes, which have shown impressive performance at low catalyst loadings. acs.org These systems are particularly valuable for asymmetric catalysis, enabling the production of highly enantioenriched products from mixtures of stereoisomeric starting materials. acs.org Another significant advancement involves the use of palladium pincer complexes, which facilitate the allylic C-H borylation of alkenes with high regio- and stereoselectivity. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through palladium(IV) intermediates. organic-chemistry.org

Iron-catalyzed systems have also emerged as a cost-effective and environmentally friendly alternative. For instance, iron(III) acetoacetate (B1235776) with tetramethylethylenediamine (TMEDA) has been shown to catalyze the direct cross-coupling of alkyl halides with bis(pinacolato)diboron (B136004). organic-chemistry.org Furthermore, an iron-catalyzed dehydroxyboration of allylic alcohols provides a direct route to (E)-stereoselective allylboronates. organic-chemistry.org

The quest for enhanced selectivity has also led to the exploration of dual catalytic systems. A synergistic Cu/Pd catalytic system, for example, has proven effective in the three-component coupling of alkynes, bis(pinacolato)diboron, and vinyl epoxides, yielding bifunctional skipped dienes with high selectivity. nih.govacs.org

A notable development is the use of the bulky NHC catalyst, Pd-PEPPSI-IPent, which facilitates the α-selective allylation, a contrast to many systems that favor γ-substitution. acs.orgorganic-chemistry.org This catalyst has been shown to be effective in the cross-coupling of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides, achieving high selectivity for the α-carbon. organic-chemistry.orgnih.gov

The table below summarizes some of the novel catalytic systems and their applications in reactions involving this compound.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper(I)-NHC Complexes | Asymmetric Allylic Borylation | Low catalyst loading, high enantioselectivity. | acs.org |

| Palladium Pincer Complexes | Allylic C-H Borylation | High regio- and stereoselectivity. | organic-chemistry.org |

| Iron(III) Acetoacetate/TMEDA | Cross-coupling with Alkyl Halides | Cost-effective, mild conditions. | organic-chemistry.org |

| Synergistic Cu/Pd Catalysis | Three-component Allylboration of Alkynes | High selectivity for bifunctional products. | nih.govacs.org |

| Pd-PEPPSI-IPent | α-Selective Cross-Coupling | High α-selectivity, effective with aryl chlorides. | acs.orgorganic-chemistry.orgnih.gov |

Expansion of Substrate Scope and Functional Group Tolerance

A significant focus of current research is to broaden the range of substrates and functional groups that are compatible with reactions involving this compound. This expansion is critical for the synthesis of complex and functionally diverse molecules.

Recent studies have demonstrated the successful use of this compound with a wide array of electrophiles, moving beyond traditional carbonyls and imines. acs.org By activating the allylboronic ester with an aryllithium, its nucleophilicity is significantly enhanced, enabling reactions with electrophiles such as tropylium, benzodithiolylium, and activated pyridines. acs.org

The functional group tolerance of these reactions has been notably improved. For instance, copper-catalyzed γ-selective and stereospecific substitution reactions of allylic carbonates with bis(pinacolato)diboron have been shown to tolerate functional groups like acetals and esters. organic-chemistry.org Similarly, iron-catalyzed cross-coupling reactions exhibit broad functional-group compatibility, allowing for the borylation of substrates containing various sensitive moieties. organic-chemistry.org

In the realm of palladium-catalyzed reactions, the development of robust catalysts has enabled the coupling of this compound with a wider range of aryl and heteroaryl halides, including challenging aryl chlorides. organic-chemistry.org Furthermore, the substrate scope has been extended to include various substituted allylic systems. For example, α,α-disubstituted allylic pinacol boronic esters have been successfully employed in highly selective allylborations of aldehydes. nih.gov

The table below highlights the expanded substrate scope and functional group tolerance in reactions with this compound.

| Reaction Type | Expanded Substrates | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Activated Allylboronate Reactions | Tropylium, benzodithiolylium, activated pyridines | - | acs.org |

| Copper-Catalyzed Allylic Substitution | Allylic carbonates | Acetals, esters | organic-chemistry.org |

| Iron-Catalyzed Cross-Coupling | Alkyl halides (primary, secondary, tertiary) | Broad compatibility | organic-chemistry.orgthieme-connect.de |

| Palladium-Catalyzed Cross-Coupling | Aryl chlorides, heteroaryl halides | - | organic-chemistry.org |

| Aldehyde Allylboration | α,α-Disubstituted allylic pinacol boronic esters | - | nih.gov |

Advanced Mechanistic Elucidation of Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing existing methods and designing new, more efficient transformations. Researchers are employing a combination of experimental and computational techniques to unravel the intricate pathways of reactions involving this compound.

For palladium-catalyzed reactions, mechanistic studies have shed light on the factors controlling regioselectivity. In the α-selective cross-coupling using the Pd-PEPPSI-IPent catalyst, it is proposed that the bulky ligand promotes rapid reductive elimination, which favors the formation of the α-product. organic-chemistry.org Investigations have also ruled out the formation of π-allyl intermediates during transmetalation in certain systems, suggesting an SE2' (substitution, electrophilic, bimolecular with allylic rearrangement) mechanism. acs.orgorganic-chemistry.org

In copper-catalyzed systems, the formation of a transient β-boryl-substituted alkenyl copper complex is a key intermediate in the allylboration of alkynes. nih.govacs.org This intermediate is then trapped by an electrophilic allylic substrate. nih.govacs.org For copper-catalyzed cross-coupling with α-diazoketones, it has been proposed that the stereoinduction step involves a syn SE2'-type transmetalation of the allylboronic acid with a copper-carbene species. acs.org

Mechanistic insights into iron-catalyzed reactions suggest that the direct SN2' dehydroxyboration of allylic alcohols proceeds through a six-membered ring transition state, which accounts for the observed (E)-stereoselectivity. organic-chemistry.org

Furthermore, computational studies have been instrumental in understanding the role of catalysts and the origins of stereoselectivity. For instance, in chiral phosphoric acid-catalyzed allylborations, it is believed that the catalyst activates both the allylboronate and the aldehyde. researchgate.net

The table below summarizes key mechanistic findings for various catalytic systems.

| Catalytic System | Key Mechanistic Feature | Proposed Intermediate/Transition State | Reference |

|---|---|---|---|

| Palladium (Pd-PEPPSI-IPent) | Bulky ligand promotes fast reductive elimination. | - | organic-chemistry.org |

| Palladium | SE2' mechanism, no π-allyl intermediate. | - | acs.org |

| Copper | Insertion of alkyne into Cu-B bond. | β-boryl-substituted alkenyl copper complex. | nih.govacs.org |

| Copper | syn SE2'-type transmetalation. | Copper-carbene species. | acs.org |

| Iron | SN2' dehydroxyboration. | Six-membered ring transition state. | organic-chemistry.org |

| Chiral Phosphoric Acid | Dual activation of reactants. | - | researchgate.net |

Computational Chemistry in Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the outcomes of reactions involving this compound. These theoretical approaches provide valuable insights into reaction mechanisms, transition state geometries, and the origins of selectivity, guiding the development of more efficient and selective synthetic methods.

DFT calculations have been successfully employed to model the transition states of various organocatalytic reactions. researchgate.net For instance, in the phosphoric acid-catalyzed allylboration, computational models have predicted a dual role for the catalyst, where it activates both the boron reagent and the aldehyde, leading to enhanced reactivity and stereocontrol. researchgate.net These models have been crucial in understanding how the catalyst orients the reactants in the transition state to achieve high levels of stereoinduction. researchgate.net

In the context of transition metal catalysis, DFT has been used to investigate the mechanisms of palladium-catalyzed allylation reactions. researchgate.net These studies help to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, and to understand how ligand properties influence the reaction pathway and selectivity. researchgate.net For example, calculations can rationalize why bulky ligands favor certain reaction outcomes by sterically disfavoring alternative transition states. organic-chemistry.org

Furthermore, computational methods are being used to predict the reactivity and selectivity of new catalytic systems before they are tested experimentally. This predictive power accelerates the discovery of novel catalysts and reactions. By calculating the energy barriers for different potential reaction pathways, chemists can identify the most likely outcome and focus their experimental efforts on the most promising systems.

The synergy between computational and experimental chemistry is a powerful approach for advancing the field. Theoretical predictions can guide experimental design, while experimental results provide crucial data for refining and validating computational models. This iterative process of prediction and verification is driving innovation in the application of this compound in organic synthesis.

Integration into Iterative Reaction Sequences and Multicomponent Reactions

The versatility of this compound makes it an ideal component for iterative reaction sequences and multicomponent reactions (MCRs), which are powerful strategies for the rapid construction of complex molecular architectures.

In iterative synthesis, a sequence of reactions is repeated to build up a molecule in a stepwise fashion. This compound can be incorporated into such sequences, where the product of one reaction becomes the substrate for the next. For example, a borylation–allylboration sequence can be used to create complex diols with multiple stereocenters. acs.org In this approach, an initial asymmetric borylation sets a stereocenter, and a subsequent diastereoselective allylboration adds another, with the potential for the product to be further functionalized and subjected to another round of reaction. acs.org

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is a valuable partner in such reactions. For instance, a three-component coupling involving a terminal alkyne, an allylic bromide, and bis(pinacolato)diboron, catalyzed by copper, provides a direct route to chiral branched borylated 1,4-dienes. nih.govacs.org This reaction demonstrates excellent control over chemo-, stereo-, regio-, and enantioselectivity. nih.govacs.org

The ability to participate in these advanced synthetic strategies highlights the importance of this compound as a fundamental building block in modern organic chemistry. Its predictable reactivity and the stereochemical control that can be achieved in its reactions make it a reliable tool for the efficient synthesis of complex target molecules.

Potential Applications in Materials Science

The unique reactivity of this compound is now being explored for applications beyond traditional organic synthesis, with materials science emerging as a promising new frontier. The ability of the allylboronate group to participate in a variety of chemical transformations makes it a valuable tool for the synthesis and functionalization of polymers and other materials.

One key application is in the post-polymerization functionalization of polymers. For example, copolymers containing allylboronic acid ester groups can be readily modified by reaction with functionalized aldehydes. rsc.orgrsc.orguni-konstanz.de This approach allows for the introduction of a wide range of polar functional groups into a polymer backbone without interfering with other reactive sites, such as the double bonds in poly(butadiene). rsc.orgrsc.orguni-konstanz.de This method provides access to stereoregular functionalized polymers that are difficult to prepare by direct copolymerization. rsc.orgrsc.orguni-konstanz.de Such functionalized polymers can have enhanced properties, for example, improved interactions with filler materials in composites. rsc.orguni-konstanz.de

The reversible nature of the boronic ester bond is also being harnessed in the development of dynamic materials. These materials can exhibit properties such as self-healing and responsiveness to external stimuli like pH. nih.gov While much of the research in this area has focused on the boronic acid component, the principles can be extended to materials incorporating allylboronate esters. The kinetics and thermodynamics of boronic ester bond exchange can be tuned to control the mechanical properties of the material, such as its stiffness and relaxation time. nih.gov

Furthermore, the ability to introduce allylboronate functionality into molecules opens up possibilities for creating novel boron-containing materials. Boron-containing cyclic compounds, for instance, have unique electronic properties and are of interest for applications in electronics and photonics. mdpi.com The use of arylboronic acid pinacol esters as stable boron sources simplifies the synthesis of these complex boracycles. mdpi.com

The exploration of this compound in materials science is still in its early stages, but the initial results demonstrate its significant potential to contribute to the development of new materials with tailored properties.

Q & A

Q. What are the primary synthetic applications of allylboronic acid pinacol ester in organic chemistry?

this compound is widely used in:

- Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, particularly in macrocyclic cyclophane synthesis .

- Allylboration of aldehydes to generate homoallylic alcohols with high enantioselectivity, often catalyzed by chiral phosphoric acids (e.g., SPINOL derivatives) .

- Conjugate additions , such as reactions with α,β-unsaturated ketones, facilitated by palladium or rhodium catalysts .

- Molecular doping in semiconductor fabrication , where it forms monolayers on silicon/germanium surfaces via gas-phase deposition .

Q. How is this compound utilized in stereoselective synthesis?

The compound enables Z- or E-selective allylboration depending on reaction conditions:

- Z-selectivity is achieved using β-methallyl pinacol esters under standard conditions .

- E-selectivity is enhanced via in situ generation of borinic esters (using nBuLi and TFAA), which favor trans-addition .

- Chiral catalysts (e.g., CuF/La(OiPr)₃ or BINOL-derived phosphoric acids) provide enantioselectivity up to 99% ee in ketone and aldehyde allylboration .

Q. What analytical methods validate the success of allylboration reactions?

- ¹¹B NMR monitors borinic ester intermediates and reaction progress .

- Chiral HPLC and Mosher ester analysis confirm enantiomeric ratios and absolute stereochemistry .

- XPS (X-ray photoelectron spectroscopy) quantifies boron content in monolayer doping applications .

Advanced Research Questions

Q. What mechanistic insights explain the reversal of stereoselectivity in allylboration?

- Borinic ester intermediates (formed via alkoxide trapping with TFAA) alter transition-state geometry, favoring E-selectivity by reducing steric hindrance .

- Computational studies (DFT) reveal that hydrogen bonding between the catalyst and substrate (e.g., formyl groups) dictates enantioselectivity, with energy differences of ~2.7 kcal/mol between competing pathways .

- Nickel-catalyzed reactions with dienals proceed via unsaturated π-allyl complexes , inverting substrate olefin geometry to form Z,E-products .

Q. How does catalyst design impact enantioselective allylboration of fluorinated ketones?

- Z-selective boron-based catalysts (derived from valine aminophenol and γ-substituted boronic esters) achieve >95:5 Z:E selectivity and >99:1 enantiomeric ratios for trifluoromethyl ketones. The bulky fluorinated groups enhance steric differentiation in the transition state .

- E-allylboronates exhibit lower enantioselectivity due to competing background reactions, highlighting the role of allylic substituents in stereocontrol .

Q. What challenges arise in using this compound for polymer functionalization?

- Reactivity limitations : The ester shows low efficiency in aqueous or protic conditions, requiring anhydrous solvents (e.g., toluene) and low temperatures (−30°C) for optimal yield .

- Competitive side reactions : Excess aldehydes must be scavenged (e.g., with NaHSO₃) to prevent undesired post-reaction allylation, which degrades enantiopurity .

Q. Can this compound be applied beyond traditional organic synthesis?

- Material science : It enables monolayer doping of silicon nanowires for semiconductor devices, with XPS confirming boron incorporation (B/C ratio ~0.11) .

- Biosensing : Derivatives like PIPBA act as ratiometric fluorescent probes for formaldehyde detection in cells and tissues, leveraging allylboration-triggered electron transfer .

Methodological Considerations

- Reaction Optimization : Use LiO(i)Pr as a cocatalyst to accelerate allylcopper formation in ketoimine allylboration .

- Safety Protocols : Adhere to flammability precautions (Flash point: closed cup) and storage at 2–8°C to preserve stability .

- Scale-Up : Gram-scale reactions are feasible under air/moisture-tolerant conditions, as demonstrated in Z-selective olefin metathesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products